s-Triazine, 2,6-diamino-4-dipropylamino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

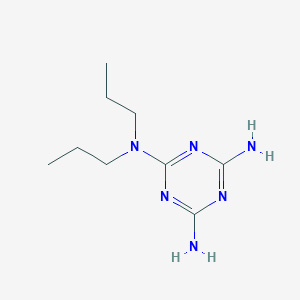

S-Triazine, 2,6-diamino-4-dipropylamino- is a useful research compound. Its molecular formula is C9H18N6 and its molecular weight is 210.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality s-Triazine, 2,6-diamino-4-dipropylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazine, 2,6-diamino-4-dipropylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

s-Triazine compounds have been extensively studied for their biological activities. The s-triazine core is known for its broad-spectrum antimicrobial properties and has shown effectiveness against multidrug-resistant (MDR) clinical isolates. For instance, derivatives of s-triazine have been evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results comparable to standard antibiotics like ampicillin .

Moreover, these compounds exhibit anticancer properties. Research indicates that certain s-triazine derivatives can inhibit tumor cell growth and are being explored as potential chemotherapeutic agents. For example, 2,4-diamino-6-benzyloxy-s-triazine has shown enhanced activity in inactivating alkylating agents in tumor cells .

Drug Delivery Systems

s-Triazines are also being investigated as drug delivery systems. Polymeric nanoparticles containing s-triazine derivatives have been developed to enhance the delivery of anti-inflammatory drugs like celecoxib. These nanoparticles demonstrated high drug loading efficiency and sustained release profiles, making them suitable for targeted therapy in cancer treatment .

Polymer Science Applications

Monomers for Polymerization

s-Triazine derivatives serve as effective monomers for the synthesis of high-performance polymers. For instance, 4,6-diamino-2-vinyl-s-triazine can be polymerized to create materials with desirable mechanical properties and thermal stability. The ability to copolymerize with other monomers allows for the development of tailored materials for specific applications .

Additives in Synthetic Resins

These compounds are also used as additives in synthetic resins to improve their mechanical strength and thermal resistance. The incorporation of s-triazine structures into resin formulations can enhance the overall performance of the material, making it suitable for various industrial applications .

Materials Science Applications

Synthesis of New Materials

The unique chemical properties of s-triazines allow for their application in creating new materials such as dendrimers and supramolecular aggregates. These materials can be utilized in various fields including electronics, optics, and catalysis due to their tunable properties and functionalities .

Chiral Stationary Phases

s-Triazines have been utilized as chiral stationary phases in chromatography for the separation of enantiomers. Their ability to form stable complexes with chiral analytes makes them valuable in analytical chemistry for determining enantiomeric excess .

Case Studies

Propiedades

Número CAS |

1985-44-0 |

|---|---|

Fórmula molecular |

C9H18N6 |

Peso molecular |

210.28 g/mol |

Nombre IUPAC |

2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14) |

Clave InChI |

NXFHVQHZELIVKV-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1=NC(=NC(=N1)N)N |

SMILES canónico |

CCCN(CCC)C1=NC(=NC(=N1)N)N |

Key on ui other cas no. |

1985-44-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.